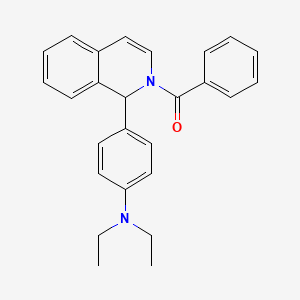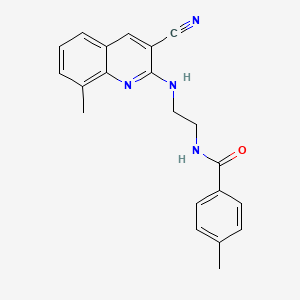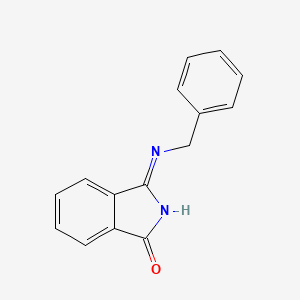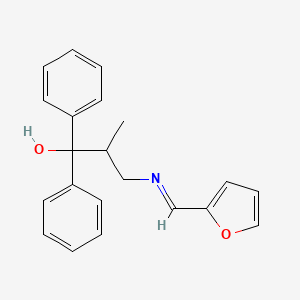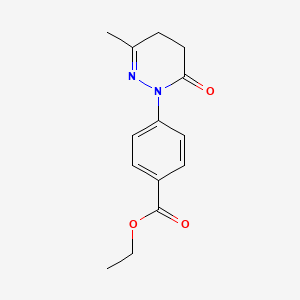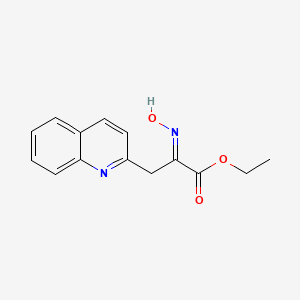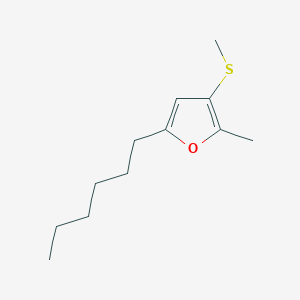![molecular formula C12H14N6O5 B12900540 N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid CAS No. 918334-46-0](/img/structure/B12900540.png)
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methylamino group and an acetamido group, as well as a succinic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring System: The purine ring system can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by a methylamine.
Attachment of the Acetamido Group: The acetamido group is attached through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Incorporation of the Succinic Acid Moiety: The succinic acid moiety is introduced through an amidation reaction, where the acetamido group reacts with succinic anhydride or succinyl chloride.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where suitable leaving groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
科学研究应用
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Theophylline: A methylxanthine derivative with a purine ring system.
Caffeine: Another methylxanthine with structural similarities to the compound.
Uniqueness
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Unlike adenosine, theophylline, and caffeine, this compound includes a succinic acid moiety, which may confer additional properties and applications.
属性
CAS 编号 |
918334-46-0 |
|---|---|
分子式 |
C12H14N6O5 |
分子量 |
322.28 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[6-(methylamino)purin-7-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-10)16-5-18(9)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,13,14,15)/t6-/m0/s1 |
InChI 键 |
KSZKSXUAYIIIOP-LURJTMIESA-N |
手性 SMILES |
CNC1=NC=NC2=C1N(C=N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
CNC1=NC=NC2=C1N(C=N2)CC(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


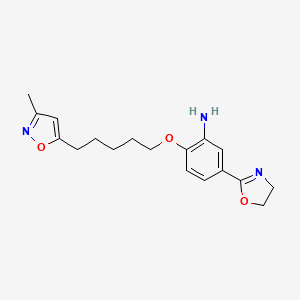
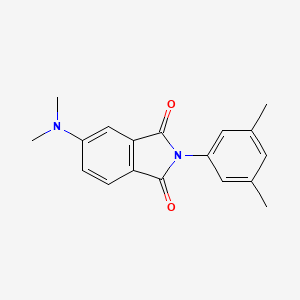

![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
